N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)cyclopentanecarboxamide
Description
The compound N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)cyclopentanecarboxamide features a cyclopentanecarboxamide core linked to a 5-oxopyrrolidin-3-ylmethyl group substituted with a benzo[d][1,3]dioxole moiety. This structure combines a rigid cyclopentane ring, a lactam (pyrrolidinone), and a benzodioxole group, which may confer unique electronic and steric properties.
Properties
IUPAC Name |
N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c21-17-7-12(9-19-18(22)13-3-1-2-4-13)10-20(17)14-5-6-15-16(8-14)24-11-23-15/h5-6,8,12-13H,1-4,7,9-11H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHRUQCDJZZWGHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCC2CC(=O)N(C2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as N-{[1-(2H-1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl}cyclopentanecarboxamide, primarily targets cancer cells. It has been evaluated for its anticancer activity against various cancer cell lines, including prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cells.
Mode of Action
The compound interacts with its targets by causing cell cycle arrest at the S phase and inducing apoptosis in cancer cells. This interaction results in the inhibition of cancer cell proliferation, thereby exerting its anticancer effects.
Biochemical Pathways
The compound affects the biochemical pathways related to cell cycle progression and apoptosis. By causing cell cycle arrest at the S phase, it disrupts the normal progression of the cell cycle, preventing cancer cells from dividing and proliferating. Additionally, by inducing apoptosis, it triggers the programmed cell death pathway, leading to the elimination of cancer cells.
Biological Activity
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)cyclopentanecarboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula , with a molecular weight of approximately 287.36 g/mol. The structure features a benzo[d][1,3]dioxole moiety, which is known for its bioactive properties, combined with a pyrrolidine ring and a cyclopentanecarboxamide group.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Cancer Cell Proliferation : Research indicates that derivatives containing the benzo[d][1,3]dioxole structure enhance anti-tumor efficacy by modulating cellular pathways involved in apoptosis and oxidative stress. Specifically, compounds conjugated with arsenicals have shown significant anti-proliferative effects against leukemia and solid tumor cell lines while exhibiting minimal toxicity to normal cells .
- Neuroprotective Effects : The compound may also exhibit neuroprotective properties. The methylenedioxyphenyl ring system has been associated with anticonvulsant activity, suggesting potential applications in treating epilepsy and other neurological disorders .
Biological Activity Data
A summary of biological activities observed in studies involving similar compounds is presented in the table below:
Case Studies
Case Study 1: Anti-Cancer Activity
In a study evaluating the anti-cancer properties of various 1,3-benzodioxole derivatives, it was found that compounds similar to this compound exhibited potent inhibition against multiple cancer cell lines. The mechanism involved the disruption of thioredoxin systems leading to increased oxidative stress and subsequent apoptosis .
Case Study 2: Neurological Applications
Another investigation into the anticonvulsant properties of compounds featuring the benzo[d][1,3]dioxole structure revealed that they could significantly reduce seizure activity in animal models. This suggests that this compound may hold promise for treating epilepsy .
Scientific Research Applications
Modulation of ATP-Binding Cassette Transporters
One of the primary applications of this compound is its role as a modulator of ATP-binding cassette (ABC) transporters. ABC transporters are crucial in drug absorption, distribution, and excretion. Research indicates that compounds similar to N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)cyclopentanecarboxamide can enhance the efficacy of drugs used in treating cystic fibrosis by improving the transport of therapeutic agents across cellular membranes .
Treatment of Neurodegenerative Diseases
Studies have shown that derivatives of this compound may exhibit neuroprotective effects, making them potential candidates for treating neurodegenerative diseases such as Parkinson's disease and amyotrophic lateral sclerosis. The benzo[d][1,3]dioxole structure is associated with antioxidant properties that could mitigate oxidative stress in neuronal cells .
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. The compound has been evaluated in vitro against various cancer cell lines, showing promise in inhibiting cell proliferation and inducing apoptosis. Further research is needed to understand the mechanisms involved and to optimize its efficacy .
Table 1: Summary of Biological Activities
| Activity | Description |
|---|---|
| ABC Transport Modulation | Enhances drug efficacy for cystic fibrosis treatments |
| Neuroprotection | Potential to protect against oxidative stress in neuronal cells |
| Anticancer Properties | Inhibits proliferation and induces apoptosis in cancer cell lines |
Table 2: Case Studies
Comparison with Similar Compounds
Implications for Further Research
- Pharmacological Potential: Structural similarities to Cyclopentylfentanyl suggest the need for opioid receptor binding studies.
- Catalytic Applications : The benzodioxole group may mimic N,O-bidentate ligands in metal-mediated reactions, as seen in .
Q & A
Q. What are the optimal synthetic routes for N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)cyclopentanecarboxamide?
The compound can be synthesized via reductive transamidation using tertiary amides and nitroaromatics. A representative protocol involves reacting N,N-diphenylcyclopentanecarboxamide with 5-nitrobenzo[d][1,3]dioxole in the presence of Mn-mediated conditions. Hexanes/EtOAc/NEt₃ mixtures (gradient elution) are effective for purification, yielding ~60% product . For analogs, Mitsunobu reactions or coupling agents (e.g., EDC/HOBt) may be employed to link the pyrrolidinone and cyclopentane moieties .
Q. Which characterization techniques are critical for confirming the compound’s structure and purity?
- NMR Spectroscopy : Key signals include δ 7.26 (s, 1H, aromatic), 5.93 (s, 2H, dioxole OCH₂O), and 2.63 ppm (quint, 1H, cyclopentane CH) in H NMR. C NMR should show carbonyl signals at ~174.8 ppm (amide C=O) .
- HRMS : Confirm molecular ion [M+H]⁺ with <1 ppm error (e.g., Calcd: 234.1130; Found: 234.1136) .
- TLC : Use EtOAc/petroleum ether (1:2) to monitor reaction progress (Rf ~0.53) .
Q. How can researchers mitigate side reactions during synthesis?
- Temperature Control : Maintain low temperatures (0–5°C) during amide coupling to prevent epimerization .
- Inert Atmosphere : Use N₂/Ar to avoid oxidation of sensitive intermediates (e.g., nitro groups) .
- Purification : Gradient column chromatography (e.g., 70:30 hexanes/EtOAc) minimizes co-elution of byproducts .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s 3D conformation?
Use SHELXL for small-molecule refinement and Mercury CSD 2.0 for visualizing packing patterns and intermolecular interactions. For example, the dioxole moiety’s planarity and amide torsion angles can be validated against Cambridge Structural Database entries . Void analysis in Mercury helps assess stability under storage conditions .
Q. What strategies address contradictory NMR data in structurally similar analogs?
- Solvent Effects : Compare spectra in CDCl₃ vs. DMSO-d₆; aromatic proton shifts may vary due to H-bonding with the amide group .
- Dynamic Processes : Use variable-temperature NMR to detect rotational barriers in the cyclopentane-carboxamide bond .
- DFT Calculations : Simulate H/C chemical shifts (e.g., Gaussian09) to validate experimental assignments .
Q. How can computational modeling predict biological targets for this compound?
- Molecular Docking : Screen against targets like GPCRs or kinases using AutoDock Vina. The benzo[d][1,3]dioxole moiety’s lipophilicity may favor binding to hydrophobic pockets .
- Pharmacophore Mapping : Align the pyrrolidinone and cyclopentane groups with known inhibitors (e.g., PDE5 or HDACs) using Schrödinger Phase .
Q. What experimental designs optimize yield in large-scale synthesis?
- Catalyst Screening : Test Mn, Fe, or Ni catalysts for reductive transamidation efficiency .
- Solvent Optimization : Replace EtOAc with MeTHF for greener synthesis and easier recovery .
- Flow Chemistry : Implement continuous flow systems to enhance reproducibility and reduce reaction times .
Q. How do structural modifications influence the compound’s pharmacokinetics?
- LogP Analysis : Measure octanol/water partitioning to assess bioavailability. The dioxole group increases logP by ~1.5 units compared to non-aromatic analogs .
- Metabolic Stability : Incubate with liver microsomes; the cyclopentane ring may reduce CYP450-mediated oxidation vs. linear chains .
Methodological Notes
- Data Contradiction Analysis : Cross-reference synthetic yields (e.g., 60% vs. literature 40–70%) by adjusting stoichiometry (1.5 equiv nitroaromatics) or catalyst loading .
- Biological Assays : Use SPR or ITC to quantify binding affinities (Kd) for hypothesized targets, as seen in related oxalamide studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
